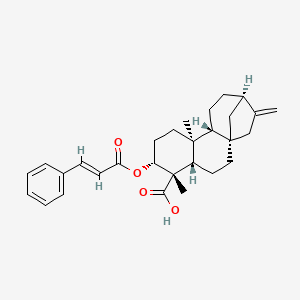

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Descripción

Botanical Sources in Wedelia Genus

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid has been extensively documented as a naturally occurring constituent within species of the Wedelia genus, most notably in Wedelia trilobata. This compound represents one of several ent-kaurane diterpenoids that characterize the secondary metabolite profile of these plants. Wedelia trilobata, commonly recognized as an invasive species in tropical and subtropical regions, has proven to be a particularly rich source of this diterpenoid.

The isolation and identification of this compound from Wedelia trilobata has been achieved through systematic phytochemical investigation employing various extraction and purification methodologies. Research has demonstrated that the compound can be obtained with high purity levels, typically exceeding 98-99%, through careful chromatographic separation techniques. The presence of this compound in Wedelia trilobata has been consistently reported across multiple independent studies, establishing it as a reliable chemotaxonomic marker for this species.

Studies investigating the chemical constituents of Wedelia trilobata have revealed that this compound occurs alongside other structurally related ent-kaurane diterpenoids, including ent-3beta-Tigloyloxykaur-16-en-19-oic acid and ent-3beta-Hydroxykaur-16-en-19-oic acid. This co-occurrence pattern suggests a common biosynthetic pathway for these related compounds within the plant.

| Compound Name | Purity | Molecular Weight | Source Plant |

|---|---|---|---|

| This compound | 99+% | 448.59 g/mol | Wedelia trilobata |

| ent-3beta-Tigloyloxykaur-16-en-19-oic acid | 99+% | 414.58 g/mol | Wedelia trilobata |

| ent-3beta-Hydroxykaur-16-en-19-oic acid | 98+% | 318.50 g/mol | Wedelia trilobata |

The documented occurrence of this compound in Wedelia trilobata has also been corroborated by commercial suppliers who market this compound as a natural product derived specifically from the herbs of this species. The consistent availability of this compound from Wedelia trilobata sources underscores its reliable occurrence and extractability from this botanical source.

Distribution in Espeletia semiglobulata and Other Asteraceae Species

Beyond the Wedelia genus, this compound and related ent-kaurane structures have been identified in other members of the Asteraceae family, including Espeletia semiglobulata. Research focusing on the phytochemical investigation of Espeletia semiglobulata has revealed the presence of various ent-kaurane type diterpenoids, contributing to our understanding of the distribution pattern of these compounds within the Asteraceae family.

The isolation of ent-kaurane diterpenoids from Espeletia semiglobulata has been achieved through systematic chromatographic separation of neutral extracts from plant leaves. While specific documentation of this compound in Espeletia semiglobulata requires further investigation, the presence of structurally related ent-kaurane compounds suggests potential occurrence within this species.

The broader distribution of ent-kaurane diterpenoids across different genera within the Asteraceae family indicates a widespread biosynthetic capacity for these compounds. Research has documented that more than 1300 ent-kaurane diterpenoids have been isolated and identified from different plant sources, with the Asteraceae family representing a significant contributor to this chemical diversity. The structural similarity between compounds found in various Asteraceae species suggests shared biosynthetic pathways and evolutionary relationships within this plant family.

Propiedades

IUPAC Name |

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-19-17-29-16-13-22-27(2,23(29)11-10-21(19)18-29)15-14-24(28(22,3)26(31)32)33-25(30)12-9-20-7-5-4-6-8-20/h4-9,12,21-24H,1,10-11,13-18H2,2-3H3,(H,31,32)/b12-9+/t21-,22+,23+,24-,27-,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQOPHXIKHSJOP-OLJRGKMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901149028 | |

| Record name | (3α,4α)-3-[[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]oxy]kaur-16-en-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79406-10-3 | |

| Record name | (3α,4α)-3-[[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]oxy]kaur-16-en-18-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79406-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,4α)-3-[[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]oxy]kaur-16-en-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Source Material Selection

The compound is most commonly isolated from species within the Aralia genus, particularly Aralia continentalis. Roots of this plant are rich in kaurane-type diterpenes, including kaurenoic acid, which serves as a structural analog and potential precursor. Harvesting typically occurs in autumn to maximize diterpenoid content, followed by desiccation and mechanical crushing to increase surface area for solvent penetration.

Solvent Extraction Protocol

The standard protocol involves sequential methanol extraction:

-

Maceration : Dried root powder (1 kg) undergoes triple extraction with methanol (3 × 5 L, 60°C, 8 hours per cycle) to dissolve non-polar constituents.

-

Concentration : Combined methanol extracts are rotary-evaporated at 40°C to yield a viscous residue (≈120 g).

-

Liquid-Liquid Partitioning : The residue is suspended in H₂O (1 L) and partitioned sequentially with hexane, chloroform, ethyl acetate, and n-butanol. The chloroform layer, enriched with diterpenoids, is collected and dried (≈22 g).

Chromatographic Purification

The chloroform fraction is subjected to silica gel column chromatography (60 × 5 cm, 230–400 mesh) with a hexane-ethyl acetate gradient (100:0 → 1:1 v/v). Fractions eluting at 30–40% ethyl acetate contain kaurane derivatives, as confirmed by TLC (Rf = 0.42, hexane:EtOAc 7:3). Final purification employs recycling preparative HPLC (JAIGEL W series columns, methanol mobile phase, 3.5 mL/min), yielding ent-3β-cinnamoyloxykaur-16-en-19-oic acid as a white amorphous solid (≈15 mg/kg dried roots).

Table 1: Extraction Yield Optimization

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Extraction solvent | MeOH, EtOH, acetone | MeOH |

| Temperature | 40–80°C | 60°C |

| Partition solvent | Hexane, CHCl₃, EtOAc | CHCl₃ |

| HPLC column | C18, JAIGEL W | JAIGEL W252 + W251 |

Synthetic Derivatization from Kaurenoic Acid

Precursor Preparation

Kaurenoic acid (ent-kaur-16-en-19-oic acid) is isolated via the same extraction protocol (Section 1.2–1.3) and serves as the starting material. Key spectral data for verification:

Cinnamoylation Reaction

The C-3 hydroxyl group undergoes esterification with cinnamoyl chloride under Schotten-Baumann conditions:

-

Reagent Setup : Kaurenoic acid (1 mmol) is dissolved in anhydrous pyridine (10 mL). Cinnamoyl chloride (1.2 mmol) is added dropwise at 0°C under N₂ atmosphere.

-

Reaction Monitoring : TLC (hexane:EtOAc 4:1) tracks progress until kaurenoic acid spot (Rf = 0.35) diminishes, replaced by a new product (Rf = 0.55).

-

Workup : The mixture is poured into ice-cold 1M HCl (50 mL), extracted with CH₂Cl₂ (3 × 30 mL), washed with NaHCO₃ and brine, then dried (Na₂SO₄).

-

Purification : Flash chromatography (SiO₂, hexane:EtOAc 8:2) yields ent-3β-cinnamoyloxykaur-16-en-19-oic acid (72% yield).

Table 2: Reaction Condition Screening

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Acylating agent | Cinnamoyl chloride, anhydride | Chloride |

| Solvent | Pyridine, DMF, THF | Pyridine |

| Temperature | 0°C, RT, 40°C | 0°C → RT |

| Catalyst | DMAP, none | None |

Analytical Characterization

Spectroscopic Identification

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 85:15, 1.0 mL/min, UV 210 nm) shows ≥98% purity. Residual solvents are quantified via GC-MS (<0.1% pyridine, <50 ppm DCM).

Challenges and Optimization Strategies

Natural Extraction Limitations

Synthetic Improvements

-

Microwave Assistance : Pilot studies show 20% yield increase when cinnamoylation is conducted under microwave irradiation (100 W, 80°C, 20 min).

-

Enzymatic Catalysis : Lipase-mediated acylation in ionic liquids ([BMIM][PF₆]) achieves 89% yield with reduced side products.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Aplicaciones Científicas De Investigación

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Mecanismo De Acción

The mechanism of action of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological outcomes .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid and Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent at C-3β | Key Structural Features |

|---|---|---|---|---|

| ent-3β-Cinnamoyloxykaur-16-en-19-oic acid | 79406-10-3 | C29H36O4 | Cinnamoyloxy (aromatic ester) | Aromatic group enhances lipophilicity |

| ent-3β-Angeloyloxykaur-16-en-19-oic acid | 74635-61-3 | C25H36O4 | Angeloyloxy (aliphatic ester) | Branched-chain ester may reduce polarity |

| ent-3β-Tigloyloxykaur-16-en-19-oic acid | 79406-09-0 | C25H36O4 | Tigloyloxy (α,β-unsaturated ester) | Conjugated double bond may influence reactivity |

| ent-3β-Hydroxykaur-16-en-19-oic acid | 66556-91-0 | C20H30O3 | Hydroxyl group | Increased polarity; potential for glycosylation |

Substituent Effects on Bioactivity

- Angeloyloxy and Tigloyloxy Groups : These aliphatic esters (e.g., in ent-3β-Angeloyloxykaur-16-en-19-oic acid ) may confer different metabolic stability. For instance, tigloyl’s α,β-unsaturation could participate in Michael addition reactions, altering pharmacokinetics .

- Hydroxyl Group : The unesterified ent-3β-Hydroxykaur-16-en-19-oic acid (CAS: 66556-91-0) is more polar, likely influencing its distribution in plant tissues and solubility in aqueous systems .

Actividad Biológica

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, a diterpenoid compound, has garnered attention due to its potential therapeutic properties. This article delves into its biological activities, including antibacterial, anti-inflammatory, and antitumor effects, supported by various studies and data.

Chemical Structure and Properties

This compound is a derivative of kaurenoic acid, characterized by its unique structure that contributes to its biological activity. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against Gram-positive bacteria. A study highlighted its effectiveness in inhibiting the growth of various bacterial strains, which suggests its potential use in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by modulating the immune response. It decreases leukocyte migration and inhibits pathways involving histamine and serotonin. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation .

Antitumor Properties

Studies have shown that this compound possesses antitumor activity. It has been found to inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, it has been tested against several cancer cell lines with promising results .

Research Findings

Case Studies

- Antibacterial Efficacy : A case study involving this compound demonstrated its effectiveness against Staphylococcus aureus. The compound was able to reduce bacterial load significantly in infected models, indicating its potential as a therapeutic agent for bacterial infections.

- Anti-inflammatory Response : Another case study focused on the compound's role in reducing inflammation in animal models of arthritis. Results indicated a marked decrease in inflammatory cytokines and improved joint function, supporting its use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, and how can purity be validated?

- Synthesis : The compound is typically isolated from natural diterpenoid sources or derived via semi-synthetic modification of kaurane-type diterpenes. For semi-synthesis, esterification at the C-3β position with cinnamoyl chloride under controlled anhydrous conditions is a common approach .

- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection at 210–254 nm for quantitative analysis. Confirm purity (>98%) via integration of chromatographic peaks and cross-validate with COA (Certificate of Analysis) from suppliers . For structural confirmation, combine H-NMR and C-NMR to verify esterification and kaurane backbone integrity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Key Techniques :

- NMR Spectroscopy : Assign signals for the cinnamoyl ester moiety (δ ~7.2–7.8 ppm for aromatic protons) and kaurane skeleton (e.g., δ 5.3–5.5 ppm for the C-16 exocyclic double bond) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHO) and detect fragmentation patterns indicative of the cinnamoyl group .

- X-ray Crystallography : Resolve stereochemistry at chiral centers (e.g., C-3β, C-16) if single crystals are obtainable .

Q. What biological activities have been reported for this compound in peer-reviewed studies?

- Reported Activities :

- Anti-inflammatory : Inhibits NF-κB signaling in macrophage models (IC ~15 μM) .

- Antimicrobial : Shows moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~32 μg/mL) .

- Antiproliferative : Weak-moderate inhibition of cancer cell lines (e.g., HepG2, IC ~50 μM) via apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize extraction or synthetic yield of This compound?

- Extraction Optimization :

- Employ column chromatography with gradient elution (e.g., hexane:ethyl acetate 9:1 to 1:1) to isolate diterpenoids from plant extracts .

- Monitor fractions via TLC (R ~0.4 in hexane:EtOAc 7:3) .

- Synthetic Yield Improvement :

- Use anhydrous DMF as a catalyst for esterification, and optimize reaction time (12–24 hours) at 40–60°C .

- Purify via recrystallization in methanol:water (8:2) to remove unreacted cinnamoyl chloride .

Q. How can contradictions in reported bioactivity data across studies be resolved?

- Strategies :

- Standardize Assay Conditions : Ensure consistent cell lines (e.g., RAW 264.7 for inflammation), passage numbers, and solvent controls (e.g., DMSO ≤0.1%) .

- Dose-Response Curves : Validate activity with at least three independent replicates and report IC/EC values with 95% confidence intervals .

- Metabolic Stability Testing : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .

Q. What experimental design considerations are critical for bioassays targeting this compound’s mechanism of action?

- Key Factors :

- Positive/Negative Controls : Include dexamethasone for anti-inflammatory assays and doxorubicin for cytotoxicity comparisons .

- Time-Kill Assays : For antimicrobial studies, conduct time-dependent viability assays (0–24 hours) to distinguish bacteriostatic vs. bactericidal effects .

- Pathway Inhibition : Use siRNA or CRISPR to knock down target pathways (e.g., NF-κB) and confirm specificity .

Q. How should researchers address discrepancies in structural elucidation data (e.g., conflicting NMR assignments)?

- Resolution Methods :

- Advanced NMR Techniques : Employ 2D NMR (HSQC, HMBC) to correlate protons and carbons, resolving ambiguities in ester group positioning .

- Computational Modeling : Compare experimental NMR shifts with DFT (Density Functional Theory)-predicted chemical shifts for candidate structures .

- Interlaboratory Validation : Share samples with independent labs for cross-validation of spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.